molecular formula C14H9NO3 B13817210 Benzoxazole, 2-(3,4-methylenedioxyphenyl)- CAS No. 3315-20-6

Benzoxazole, 2-(3,4-methylenedioxyphenyl)-

Cat. No.: B13817210
CAS No.: 3315-20-6
M. Wt: 239.23 g/mol
InChI Key: QFNIMVUSMZPOPX-UHFFFAOYSA-N
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Description

2-(3,4-Methylenedioxyphenyl)benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted at the 2-position with a 3,4-methylenedioxyphenyl group. The benzoxazole scaffold consists of a fused benzene and oxazole ring (oxygen and nitrogen atoms at positions 1 and 3, respectively). The methylenedioxy substituent (OCH₂O) is a common pharmacophore in bioactive molecules, contributing to electronic effects and binding affinity .

Properties

CAS No.

3315-20-6

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1,3-benzoxazole

InChI

InChI=1S/C14H9NO3/c1-2-4-11-10(3-1)15-14(18-11)9-5-6-12-13(7-9)17-8-16-12/h1-7H,8H2

InChI Key

QFNIMVUSMZPOPX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(3,4-Methylenedioxyphenyl)benzoxazole

Iron(III)-Catalyzed One-Pot Bromination and Copper(I)-Catalyzed O-Cyclization

A regioselective one-pot method has been developed for synthesizing 2-arylbenzoxazoles, including 2-(3,4-methylenedioxyphenyl)benzoxazole, from N-arylbenzamides. This method involves two key steps:

  • Iron(III)-Catalyzed Bromination: The aryl ring of the N-arylbenzamide is selectively brominated at the position ortho to the amide group using iron(III)-triflimide catalyst and N-bromosuccinimide (NBS).

  • Copper(I)-Catalyzed O-Cyclization: The brominated intermediate undergoes intramolecular cyclization facilitated by copper(I) iodide, cesium carbonate, and N,N′-dimethylethylenediamine (DMEDA) as ligand, forming the benzoxazole ring.

Reaction Conditions and Optimization
  • Solvent mixture: Toluene and acetonitrile (5:1 ratio) for optimal bromination and cyclization.
  • Temperature: Bromination at 40 °C for 3–4 hours; cyclization at 130 °C for 18–20 hours.
  • Catalysts: Iron(III)-triflimide for bromination; copper(I) iodide (10 mol%) for cyclization.
  • Base: Cesium carbonate (2 equivalents).
  • Ligand: DMEDA (20 mol%).
Representative Reaction Scheme

$$
\text{N-(3,4-methylenedioxyphenyl)benzamide} \xrightarrow[\text{CuI, Cs}2\text{CO}3, \text{DMEDA}]{\text{Fe(III)-triflimide, NBS}} \text{2-(3,4-methylenedioxyphenyl)benzoxazole}
$$

Yield and Scope
  • Typical isolated yields range from 51% to 66% for various 2-arylbenzoxazoles.
  • For N-(3,4-methylenedioxyphenyl)benzamide, yields are on the higher end (~57%).
  • The method tolerates various substituents on the aryl ring but shows reduced yields with sterically hindered or less activated arenes.
  • The method has been successfully applied to tri-substituted substrates, though with slightly lower yields due to steric hindrance.

Experimental Data Summary

Entry Substrate (N-arylbenzamide) Solvent System Bromination Time (h) Cyclization Time (h) Yield (%) Notes
1 N-(3,4-methylenedioxyphenyl)benzamide Toluene:Acetonitrile (5:1) 3 20 57 Optimized conditions for target compound
2 N-(3,4-dimethoxyphenyl)benzamide Toluene:THF (5:1) 4 18 51 Slightly lower yield
3 N-(3,4,5-trimethoxyphenyl)benzamide Toluene:Acetonitrile 3 20 51-66 Steric hindrance reduces yield
4 N-(3,4-dimethoxyphenyl)acetamide Toluene Rapid bromination No cyclization 0 Cyclization fails, protodecupration occurs

Table adapted from Eur. J. Org. Chem. 2020, 2819–2826

Mechanistic Insights

  • The iron(III)-catalyzed bromination proceeds via electrophilic aromatic substitution, selectively brominating the aryl ring ortho to the amide.
  • The copper(I)-catalyzed step involves intramolecular O-arylation, forming the benzoxazole heterocycle through C–O bond formation.
  • The one-pot process avoids isolation of intermediates, improving efficiency.
  • Steric and electronic effects influence the bromination step and overall yield.

Comparative Analysis with Other Methods

While the iron(III)/copper(I) catalyzed method is currently the most efficient and regioselective for 2-(3,4-methylenedioxyphenyl)benzoxazole, other classical methods include:

The iron(III)/copper(I) method offers advantages in mild conditions, regioselectivity, and functional group tolerance.

Summary of Research Findings

  • The one-pot iron(III)-catalyzed bromination followed by copper(I)-catalyzed O-cyclization is a robust, regioselective method for synthesizing 2-(3,4-methylenedioxyphenyl)benzoxazole.
  • Reaction optimization has identified ideal solvents, catalysts, and temperatures to maximize yield.
  • The method has been validated with a range of substrates, including pharmaceutically relevant analogues.
  • Limitations include sensitivity to steric hindrance and the requirement for activated aromatic rings.
  • This synthesis route enables access to benzoxazole derivatives with potential biological activity, such as compounds relevant to Duchenne muscular dystrophy screening assays.

Chemical Reactions Analysis

Types of Reactions

Benzoxazole, 2-(3,4-methylenedioxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents.

Common Reagents and Conditions

    Oxidation: This reaction can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogenation and nitration reactions are typical substitution reactions for this compound, often using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield benzoxazole-2-carboxylic acid, while reduction can produce benzoxazole-2-amine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Other Benzoxazole Derivatives

DCPAB and HPAB (3,4-Dichloro/Hydroxyphenyl-Substituted Benzoxazoles)
  • Structural Differences : DCPAB and HPAB () feature dichlorophenyl or hydroxyphenyl groups at the 2-position instead of methylenedioxyphenyl.
  • Biological Activity: Both compounds exhibit anti-inflammatory properties by suppressing IFN-γ production in T cells, suggesting that halogenated or hydroxylated substituents enhance immunomodulatory effects compared to methylenedioxy groups .
  • Synthetic Routes : Synthesized via multi-step protocols involving palladium-catalyzed cross-coupling (e.g., Suzuki reactions), similar to methods for preparing methylenedioxyphenyl derivatives () .
2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole
  • Structural Differences : Substituted with a fluorosulfonyloxy group (-OSO₂F), a strong electron-withdrawing moiety.
  • Reactivity : The fluorosulfonyloxy group enhances electrophilicity, making it useful for further functionalization (e.g., nucleophilic substitution), unlike the methylenedioxy group, which is relatively inert .

Comparison with Benzisoxazole Derivatives

Benzisoxazole () replaces the oxazole’s nitrogen with a second oxygen atom, creating a benzene-fused isoxazole ring.

  • Electronic Properties : The isoxazole ring is less aromatic than benzoxazole, increasing reactivity at the nitrogen site.
  • Bioactivity : Benzisoxazole derivatives exhibit neuroleptic and antibacterial activities, whereas benzoxazoles with methylenedioxy groups may prioritize anti-inflammatory or CNS-targeted effects .

Comparison with Benzothiazole Derivatives

Benzothiazoles () replace the oxazole’s oxygen with sulfur.

  • Applications : Benzothiazoles like compound 4e () are multitarget ligands for neurodegenerative diseases, whereas methylenedioxyphenylbenzoxazoles may lack this specificity .

Comparison with Oxadiazole Derivatives

2-(3,4-Methylenedioxyphenyl)-1,3,4-oxadiazoles
  • Structural Differences : Oxadiazoles contain a five-membered ring with two nitrogen and one oxygen atom. Example: 2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole ().
  • Bioactivity : Oxadiazoles are often kinase inhibitors (e.g., GSK-3β), whereas benzoxazoles with methylenedioxy groups may target inflammatory pathways .
  • Synthesis : Oxadiazoles are synthesized via cyclization of hydrazides, contrasting with benzoxazoles’ palladium-catalyzed coupling () .

Comparison with Other Methylenedioxyphenyl-Containing Compounds

Cathinones (e.g., Butylone, Methylone)
  • Structural Differences: Cathinones () feature a β-keto amphetamine backbone with a methylenedioxyphenyl group, unlike the heterocyclic benzoxazole.
  • Bioactivity: Cathinones are psychoactive stimulants, whereas methylenedioxyphenylbenzoxazole’s effects remain underexplored but likely differ due to structural rigidity .
Sesamex
  • Structural Differences : Sesamex () contains a methylenedioxyphenyl group linked via polyether chains, enhancing solubility but reducing aromaticity.
  • Applications : Used as a pesticide synergist, highlighting how substituent chains modulate application scope compared to planar benzoxazoles .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituent Bioactivity Synthetic Method Reference
2-(3,4-Methylenedioxyphenyl)benzoxazole Benzoxazole 3,4-Methylenedioxyphenyl Underexplored Pd-catalyzed coupling
DCPAB Benzoxazole 3,4-Dichlorophenyl Anti-inflammatory Suzuki coupling
4e (Benzothiazole) Benzothiazole 3,4-Dihydroisoquinoline Neuroprotective Alkylation/cyclization
Butylone Cathinone 3,4-Methylenedioxyphenyl Psychoactive Substitution/condensation

Table 2: Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Aromaticity Key Functional Groups
2-(3,4-Methylenedioxyphenyl)benzoxazole ~243.2 ~2.5 High Oxazole, OCH₂O
Sesamex ~278.3 ~3.8 Moderate Polyether, OCH₂O
2-(Fluorosulfonyloxy)phenylbenzoxazole ~279.2 ~1.2 High -OSO₂F

Q & A

Q. What are the common synthetic routes for 2-(3,4-methylenedioxyphenyl)benzoxazole derivatives, and how do reaction conditions influence product yield?

Methodological Answer: Synthesis typically involves cyclocondensation or nucleophilic substitution. For example, refluxing substituted benzaldehydes with heterocyclic precursors (e.g., triazoles) in ethanol with glacial acetic acid as a catalyst yields benzoxazole derivatives. Reaction time, solvent polarity, and acid/base conditions critically affect yield. Prolonged reflux (4–6 hours) enhances cyclization but may degrade thermally sensitive substituents .

Table 1: Example Reaction Conditions from Literature

PrecursorSolventCatalystTime (h)Yield (%)Reference
Substituted benzaldehydeEthanolAcetic acid465–78
Bromophenyl tetrazoleTHF/Et₃NPd(PPh₃)₂Cl₂4870–85

Q. What spectroscopic and chromatographic methods are recommended for characterizing 2-(3,4-methylenedioxyphenyl)benzoxazole?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions via coupling patterns (e.g., methylenedioxy protons at δ 5.9–6.1 ppm as a singlet) .
  • Mass Spectrometry: High-resolution MS confirms molecular ion peaks and fragmentation patterns.
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254–280 nm) assess purity. Methanol/water gradients resolve polar impurities .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in benzoxazole derivatives, and what parameters are critical for analysis?

Methodological Answer: Single-crystal X-ray diffraction determines bond lengths, angles, and intermolecular interactions. Key parameters include:

  • Bond angles (e.g., C3–C9–C10 = 113.4° in chlorophenyl-substituted derivatives, indicating steric strain ).
  • Dihedral angles between aromatic rings (e.g., 70.33° between benzoxazole and phenyl rings ).
  • Non-covalent interactions (e.g., Cl⋯H4 = 3.117 Å, influencing crystal packing ).

Q. How do electronic effects of substituents on the benzoxazole core influence bioactivity, and what computational methods model these effects?

Methodological Answer:

  • DFT Calculations: Predict frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/withdrawing effects. Methylenedioxy groups enhance π-conjugation, lowering LUMO energy for redox-active bioactivity .
  • Molecular Docking: Simulate interactions with target proteins (e.g., serotonin receptors) using software like AutoDock. Substituent polarity and steric bulk affect binding affinity .

Q. What strategies resolve contradictions in reported bioactivity data for benzoxazole derivatives?

Methodological Answer:

  • Dose-Response Reassessment: Validate EC₅₀ values across multiple cell lines (e.g., neuroblastoma vs. primary neurons) .
  • Metabolic Stability Testing: Use liver microsomes to identify degradation products that may skew activity .
  • Structural Analog Synthesis: Compare methylenedioxy vs. dimethoxy variants to isolate substituent-specific effects .

Q. How are pharmacokinetic properties (e.g., bioavailability, half-life) of benzoxazole derivatives evaluated experimentally?

Methodological Answer:

  • In Vitro Assays: Caco-2 cell monolayers predict intestinal absorption.
  • In Vivo Studies: Administer radiolabeled compounds to rodents; quantify plasma/tissue levels via LC-MS/MS .
  • Metabolite Profiling: Identify phase I/II metabolites using UPLC-QTOF-MS .

Q. What are the challenges in scaling up benzoxazole synthesis while maintaining regioselectivity?

Methodological Answer:

  • Catalyst Optimization: Replace Pd(PPh₃)₂Cl₂ with cheaper ligands (e.g., dppf) to reduce costs without compromising yield .
  • Solvent Recycling: Ethanol/THF mixtures can be recovered via distillation to improve sustainability .
  • Flow Chemistry: Continuous reactors minimize side reactions (e.g., oxidation) during scale-up .

Q. How do structural modifications (e.g., halogenation) alter the photophysical properties of benzoxazole derivatives?

Methodological Answer:

  • UV-Vis Spectroscopy: Chlorine substituents redshift absorption maxima (e.g., λmax = 320 → 340 nm) via enhanced charge transfer .
  • Fluorescence Quenching: Heavy atoms (e.g., Br) increase spin-orbit coupling, reducing quantum yields .

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